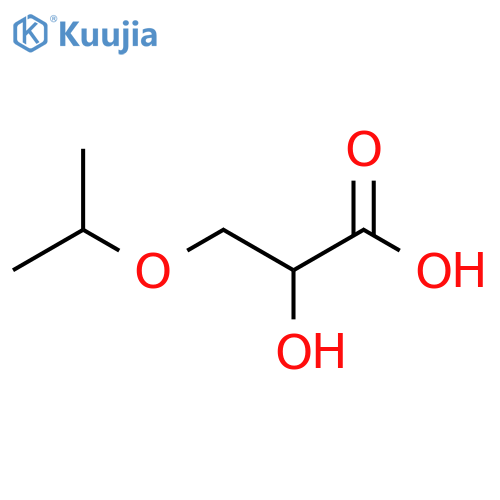Cas no 1522586-22-6 (2-hydroxy-3-(propan-2-yloxy)propanoic acid)

2-hydroxy-3-(propan-2-yloxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-3-(propan-2-yloxy)propanoic acid
- EN300-1843425
- AKOS018123159
- SCHEMBL7400607
- 1522586-22-6
-
- インチ: 1S/C6H12O4/c1-4(2)10-3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
- InChIKey: IEJWQQONABDGSW-UHFFFAOYSA-N
- ほほえんだ: O(CC(C(=O)O)O)C(C)C
計算された属性
- せいみつぶんしりょう: 148.07355886g/mol
- どういたいしつりょう: 148.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
2-hydroxy-3-(propan-2-yloxy)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843425-0.05g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1843425-0.5g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1843425-10g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1843425-0.25g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1843425-2.5g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1843425-5g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1843425-5.0g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1843425-0.1g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1843425-1.0g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1843425-10.0g |
2-hydroxy-3-(propan-2-yloxy)propanoic acid |
1522586-22-6 | 10g |
$4606.0 | 2023-06-04 |
2-hydroxy-3-(propan-2-yloxy)propanoic acid 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
2-hydroxy-3-(propan-2-yloxy)propanoic acidに関する追加情報
2-Hydroxy-3-(Propan-2-Yloxy)Propanoic Acid
2-Hydroxy-3-(propan-2-yloxy)propanoic acid (CAS No. 1522586-22-6) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines hydroxyl and ester functional groups, making it highly reactive and amenable to a wide range of chemical transformations. Recent studies have highlighted its potential as a building block for synthesizing bioactive molecules and advanced materials.
The molecular structure of 2-hydroxy-3-(propan-2-yloxy)propanoic acid consists of a three-carbon chain with hydroxyl (-OH) and ester (-O-CO-) functionalities. The hydroxyl group at the second carbon position and the ester group at the third carbon position provide this compound with a high degree of chemical versatility. This structure allows for easy modification through various reactions, such as esterification, amidation, and oxidation, enabling the synthesis of derivatives with diverse properties. For instance, researchers have explored its use in the development of novel antioxidants and chiral auxiliaries, which are critical in asymmetric synthesis.
Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 2-hydroxy-3-(propan-2-yloxy)propanoic acid. Traditionally, this compound was synthesized via multi-step processes involving esterification and oxidation reactions. However, modern approaches leverage catalytic asymmetric synthesis and biocatalysis to achieve higher yields and enantioselectivity. For example, enzymatic resolution has been employed to produce enantiopure forms of this compound, which are essential for drug discovery and development.
The physicochemical properties of 2-hydroxy-3-(propan-2-yloxy)propanoic acid make it suitable for various applications. Its solubility in both polar and non-polar solvents facilitates its use in organic synthesis and formulation science. Moreover, its ability to form stable derivatives has been exploited in the creation of bio-based polymers and surfactants. Recent studies have demonstrated its potential as a precursor for synthesizing biodegradable plastics, aligning with global efforts to reduce environmental impact.
In the pharmaceutical industry, 2-hydroxy-3-(propan-2-yloxy)propanoic acid has gained attention as a key intermediate in drug synthesis. Its ability to undergo nucleophilic substitution and condensation reactions makes it valuable for constructing complex molecular frameworks. For instance, researchers have utilized this compound in the development of new classes of antibiotics and anticancer agents. The incorporation of this compound into drug design strategies has been supported by computational modeling studies that predict its binding affinity to target proteins.
The agrochemical sector has also benefited from the unique properties of 2-hydroxy-3-(propan-2-yloxy)propanoic acid. It serves as a precursor for herbicides and plant growth regulators, contributing to sustainable agricultural practices. Recent field trials have shown promising results in terms of crop yield enhancement and pest resistance when this compound is incorporated into agricultural formulations.
From an environmental perspective, 2-hydroxy-3-(propan-2-yloxy)propanoic acid exhibits favorable biodegradation characteristics under aerobic conditions. This property makes it an eco-friendly alternative to traditional chemical intermediates that persist in the environment. Ongoing research is focused on optimizing its production processes to minimize waste generation and energy consumption.
In conclusion, 2-hydroxy-3-(propan-2-yloxy)propanoic acid (CAS No. 1522586-22-6) is a multifaceted compound with immense potential across various industries. Its structural versatility, coupled with recent advancements in synthetic methods and application development, positions it as a key player in modern chemistry. As research continues to uncover new avenues for its utilization, this compound is expected to contribute significantly to the creation of innovative solutions addressing global challenges in health, agriculture, and sustainability.
1522586-22-6 (2-hydroxy-3-(propan-2-yloxy)propanoic acid) 関連製品
- 3632-91-5(Magnesium Gluconate Hydrate)
- 2172189-53-4(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)
- 2287283-47-8(1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)
- 1803581-77-2(1-{3-[(2-chlorophenyl)methoxy]phenyl}piperazine dihydrochloride)
- 2649-64-1(Clovanediol)
- 1393544-30-3(Ethyl (4-chloro-3-fluoropyridin-2-YL)acetate)
- 1163708-46-0(D-Biotin Dimer Acid)
- 62854-55-1(1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-)
- 1466620-51-8(4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)
- 1807011-48-8(Ethyl 4-amino-5-cyanopicolinate)



